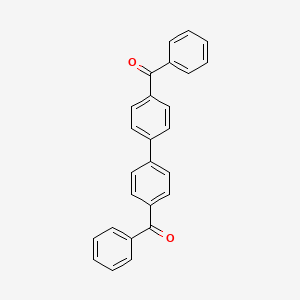
4,4'-dibenzoylbiphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Benzoylphenyl)phenylmethanone is an organic compound with the molecular formula C26H18O It is a derivative of benzophenone, characterized by the presence of a benzoyl group attached to a phenyl ring, which is further connected to another phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzoylphenyl)phenylmethanone typically involves Friedel-Crafts acylation reactions. One common method includes the reaction of benzoyl chloride with biphenyl in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out in an inert solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of 4-(4-Benzoylphenyl)phenylmethanone follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction parameters, including temperature, pressure, and catalyst concentration, to optimize the yield and minimize by-products. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Benzoylphenyl)phenylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carbonyl group to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens or nitro groups using halogenating agents or nitrating mixtures.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4-(4-Benzoylphenyl)phenylmethanone is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts .
Biology
Its ability to form stable complexes with biological macromolecules makes it a useful tool in biochemical assays .
Medicine
In medicine, derivatives of 4-(4-Benzoylphenyl)phenylmethanone are explored for their pharmacological properties. Research is ongoing to investigate its potential as an anti-inflammatory or anticancer agent .
Industry
Industrially, the compound is used in the production of polymers and resins. Its structural properties contribute to the development of materials with enhanced mechanical and thermal stability .
Wirkmechanismus
The mechanism of action of 4-(4-Benzoylphenyl)phenylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group can form hydrogen bonds or hydrophobic interactions with target proteins, influencing their activity and function. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzophenone: A simpler analog with two phenyl rings attached to a carbonyl group.
4-(4-Benzoylphenoxy)phenylmethanone: A similar compound with an additional phenoxy group.
Uniqueness
4-(4-Benzoylphenyl)phenylmethanone stands out due to its extended conjugated system, which enhances its stability and reactivity. This unique structure allows for diverse chemical modifications and applications in various fields of research .
Eigenschaften
CAS-Nummer |
33090-29-8 |
|---|---|
Molekularformel |
C26H18O2 |
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
[4-(4-benzoylphenyl)phenyl]-phenylmethanone |
InChI |
InChI=1S/C26H18O2/c27-25(21-7-3-1-4-8-21)23-15-11-19(12-16-23)20-13-17-24(18-14-20)26(28)22-9-5-2-6-10-22/h1-18H |
InChI-Schlüssel |
MLNFAVZUSGIURZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

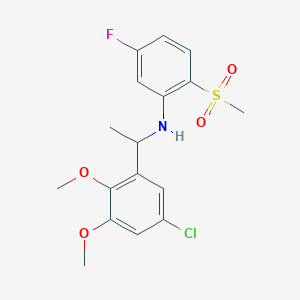
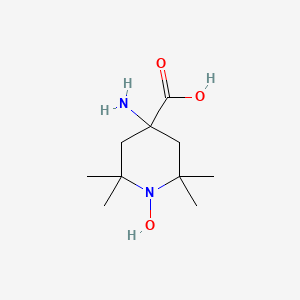
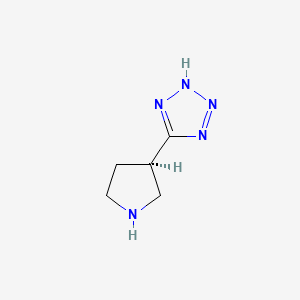
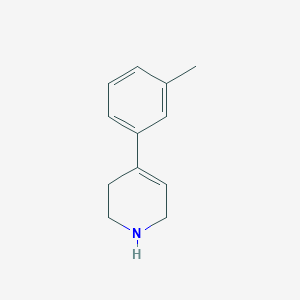
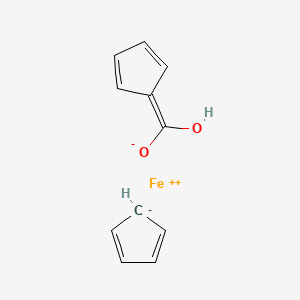

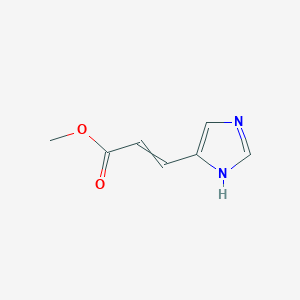

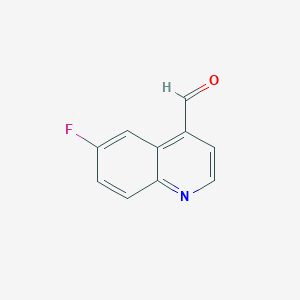
![3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B8807015.png)
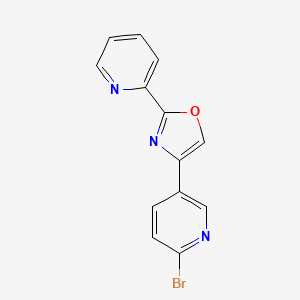

![Propanedinitrile, [(chlorophenyl)hydrazono]-](/img/structure/B8807032.png)
